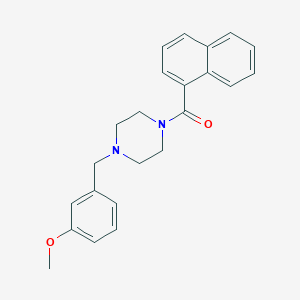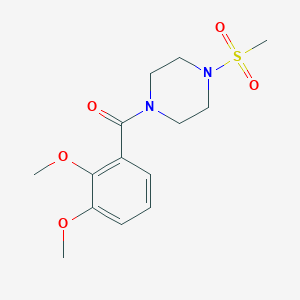
1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine, also known as MN-25, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2010 and has gained attention in the scientific community due to its potential applications in research. MN-25 has been found to have a unique chemical structure that gives it a range of biochemical and physiological effects that make it a valuable tool for scientific research.
作用机制
The mechanism of action of 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine involves its interaction with the serotonin and dopamine transporters, which are responsible for the reuptake of these neurotransmitters. 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine inhibits the reuptake of serotonin, dopamine, and norepinephrine, leading to an increase in their concentrations in the synaptic cleft. This results in an enhancement of neurotransmission and modulation of mood and cognition.
Biochemical and Physiological Effects
1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine has been found to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and anti-inflammatory properties. It has also been shown to improve cognitive function, enhance memory consolidation, and reduce impulsivity. 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
实验室实验的优点和局限性
One advantage of using 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine in lab experiments is its high affinity for serotonin and dopamine transporters, which makes it a valuable tool for studying the central nervous system. 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine has also been found to have a low toxicity profile, making it a safer alternative to other psychoactive compounds. However, one limitation of using 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine in lab experiments is its limited availability and high cost.
未来方向
There are several future directions for research on 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety disorders. 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine has been found to have anxiolytic and antidepressant properties, and further research could explore its efficacy in treating these conditions. Another area of interest is its potential as a cognitive enhancer. 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine has been found to improve memory consolidation and reduce impulsivity, and future research could explore its potential as a treatment for cognitive deficits. Additionally, further research could explore the mechanism of action of 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine and its interactions with other neurotransmitter systems.
Conclusion
In conclusion, 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It has a unique chemical structure that gives it a range of biochemical and physiological effects, making it a valuable tool for studying the central nervous system. 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine has been found to have anxiolytic, antidepressant, and cognitive-enhancing properties, and further research could explore its potential as a treatment for these conditions. Despite its limited availability and high cost, 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine has the potential to advance our understanding of the central nervous system and contribute to the development of new treatments for neurological and psychiatric disorders.
合成方法
The synthesis of 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine involves the reaction of 1-naphthoyl chloride with 3-methoxybenzylamine in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to yield 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine. This method is efficient and yields a high purity product.
科学研究应用
1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been found to have a high affinity for the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and cognition. 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine has also been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a crucial role in the central nervous system.
属性
产品名称 |
1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine |
|---|---|
分子式 |
C23H24N2O2 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H24N2O2/c1-27-20-9-4-6-18(16-20)17-24-12-14-25(15-13-24)23(26)22-11-5-8-19-7-2-3-10-21(19)22/h2-11,16H,12-15,17H2,1H3 |
InChI 键 |
VZLYFAIAYDKPPV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
规范 SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B248404.png)


![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)


![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)


![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)

![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)